molecular formula C16H19NO2S2 B2650513 4-(2,5-dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706224-48-7

4-(2,5-dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2650513
CAS No.: 1706224-48-7
M. Wt: 321.45
InChI Key: ZSISHIFBHRAULH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706224-48-7) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its complex structure integrates a 1,4-thiazepane core, a central scaffold known for its conformational flexibility, which is functionalized with distinct 2,5-dimethylfuran-3-carbonyl and thiophen-2-yl moieties . The presence of these sulfur- and oxygen-containing heterocycles contributes to distinct electronic and stereochemical properties, making this compound a valuable building block for the development of novel pharmacologically active agents . Heterocyclic compounds containing thiophene and furan rings are frequently explored for their diverse biological activities. Thiophene derivatives have demonstrated promising antitumor activities in scientific research, with mechanisms that can include inducing cell cycle arrest and apoptosis . Furthermore, thiophene-based small molecules have been identified as potential viral entry inhibitors for viruses like Ebola, acting through mechanisms such as binding to the viral glycoprotein . Similarly, furan-based analogues are investigated as inhibitors for targets like the CXCR4 receptor, which plays a role in inflammatory diseases and cancer metastasis . The integration of these privileged structures into a single molecule with a thiazepane backbone makes this compound a versatile candidate for probing biological pathways and structure-activity relationship (SAR) studies. It is particularly useful for researchers focusing on oncology, virology, and the development of novel anti-inflammatory agents . This product is offered with high purity for reliable and reproducible experimental results. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-11-10-13(12(2)19-11)16(18)17-6-5-15(21-9-7-17)14-4-3-8-20-14/h3-4,8,10,15H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSISHIFBHRAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic molecule that incorporates various functional groups, including a furan ring, thiophene, and a thiazepane structure. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on the available literature.

Molecular Structure

  • IUPAC Name : (2,5-dimethylfuran-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
  • Molecular Formula : C16H19NO2S2
  • Molecular Weight : 321.45 g/mol
  • CAS Number : 1706224-48-7

Structural Analysis

The compound features:

  • A furan ring , known for its participation in biological processes due to its reactivity.
  • A thiophene ring , which contributes to the compound's aromatic properties and potential biological interactions.
  • A thiazepane ring , which introduces nitrogen and sulfur atoms that can participate in hydrogen bonding and other interactions critical for biological activity.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit antimicrobial properties. For instance, derivatives of thiophene have been studied for their effectiveness against various bacterial strains. The presence of the thiazepane ring may enhance this activity by providing additional interaction sites with microbial targets.

Enzyme Inhibition

The compound's carbonyl group may allow it to act as an inhibitor of certain enzymes. For example, keto-enol tautomerism could play a role in its interaction with enzyme active sites. Inhibitory effects on enzymes like dihydrofolate reductase (DHFR) have been documented for similar structures, indicating a possible avenue for further investigation with this compound.

Synthesis and Biological Evaluation

A study focusing on synthesizing derivatives of 2,5-dimethylfuran indicated promising biological activities associated with the furan moiety. The synthesis typically involves multi-step organic reactions that yield compounds with significant bioactivity .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been applied to related compounds, revealing correlations between molecular structure and biological activity. For instance, modifications in the furan or thiophene rings can significantly alter the inhibitory potency against specific biological targets .

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
4-(2,5-Dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane1706224-48-7C16H19NO2S2Potential antimicrobial and anticancer
5-(2,5-Dimethylfuran-3-carbonyl)-3-piperidyl derivative1396881-65-4C21H24N4O3Antimicrobial
6-(2,5-Dimethylfuran-3-carbonyl)-5H-pyrido[4,3-d]pyrimidine1797183-56-2C14H15N3O2Anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,4-thiazepane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Electronic Effects

The substituents on the 1,4-thiazepane core significantly influence electronic properties and bioactivity:

  • The thiophen-2-yl group contributes sulfur-mediated hydrophobic interactions.
  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (): Replacing dimethylfuran with a pyridine-methylsulfanyl group introduces a nitrogen atom and a sulfur-containing side chain, which may improve binding to metal ions or polar residues in enzymes .
  • 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (): The benzodioxole group provides a fused aromatic system, while fluorine atoms increase electronegativity and metabolic stability. The difluorophenyl substituent replaces thiophene, altering hydrophobic interactions .

Physicochemical Properties

Key properties inferred from substituent effects:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound 320.45 ~2.8 Moderate (due to furan)
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane 364.52 ~3.2 Low (pyridine increases hydrophobicity)
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane 387.41 ~3.5 Low (fluorine enhances lipid solubility)

Commercial Availability

  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane is available from Life Chemicals at prices ranging from $85.5/2 µmol to $372.0/100 mg (as of September 2023), indicating its use in research settings .
  • The target compound’s commercial status is unconfirmed, but its synthesis would likely follow protocols similar to those for benzodioxole or pyridine analogs (e.g., coupling reactions using propionic acid or sodium acetate catalysts) .

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